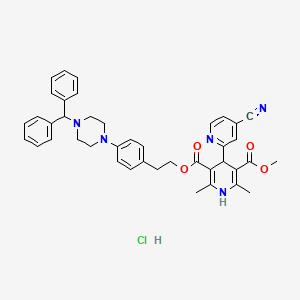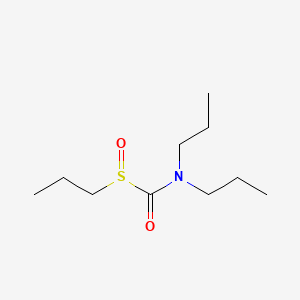
Propyl dipropylcarbamoyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl dipropylcarbamoyl sulfoxide is an organosulfur compound characterized by the presence of a sulfinyl functional group attached to two carbon atoms. This compound is known for its polar nature and is widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl dipropylcarbamoyl sulfoxide can be synthesized through the oxidation of sulfides. One common method involves the use of aldehyde-promoted aerobic oxidation of sulfides in the presence of N-hydroxyphthalimide (NHPI) as a catalyst . This reaction proceeds under mild conditions and offers excellent selectivity and yields.
Industrial Production Methods
In industrial settings, the production of sulfoxides often involves the oxidation of sulfides using molecular oxygen and aldehydes. This method is favored due to its efficiency and the ability to produce sulfoxides in large quantities .
Chemical Reactions Analysis
Types of Reactions
Propyl dipropylcarbamoyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfones.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The sulfinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and aldehydes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfones are the major products formed from the oxidation of this compound.
Reduction: The corresponding sulfide is the major product of reduction reactions.
Substitution: Various substituted sulfoxides are formed depending on the nucleophile used.
Scientific Research Applications
Propyl dipropylcarbamoyl sulfoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl dipropylcarbamoyl sulfoxide involves its interaction with molecular targets through its sulfinyl group. This interaction can lead to the formation of various intermediates and products depending on the reaction conditions. The compound’s polar nature allows it to penetrate biological membranes, making it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): Known for its ability to penetrate biological membranes and its use as a solvent in chemical reactions.
Methyl phenyl sulfoxide: Used in the synthesis of fine chemicals and as a reagent in organic synthesis.
Uniqueness
Propyl dipropylcarbamoyl sulfoxide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
51950-10-8 |
|---|---|
Molecular Formula |
C10H21NO2S |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N,N-dipropyl-1-propylsulfinylformamide |
InChI |
InChI=1S/C10H21NO2S/c1-4-7-11(8-5-2)10(12)14(13)9-6-3/h4-9H2,1-3H3 |
InChI Key |
DGFHEFAPRYQGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)S(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


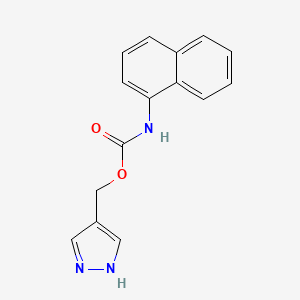
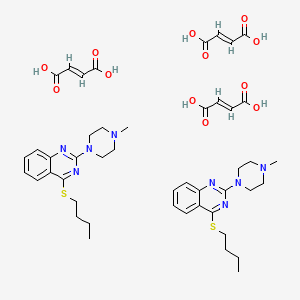
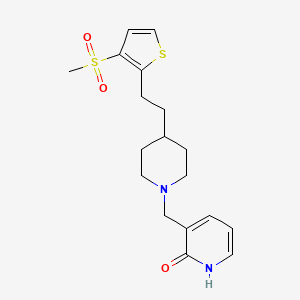
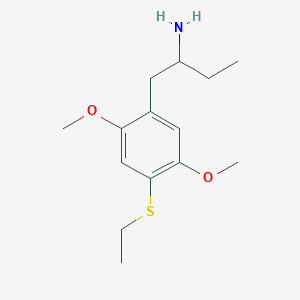
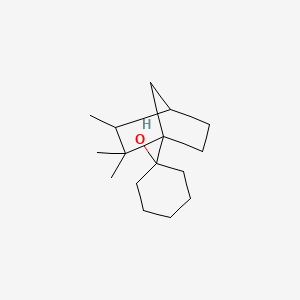
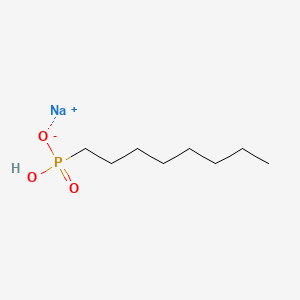
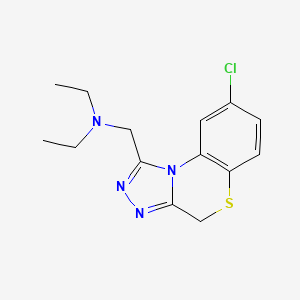
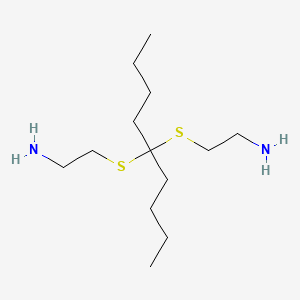

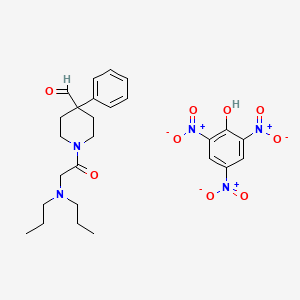
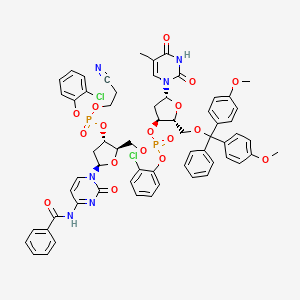
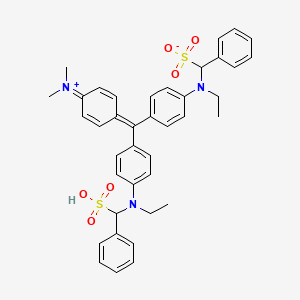
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
